Glycerophosphoric acid

Catalog No.
S600251
CAS No.
57-03-4
M.F
C3H9O6P
M. Wt
172.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerophosphoric acid

CAS Number

57-03-4

Product Name

Glycerophosphoric acid

IUPAC Name

2,3-dihydroxypropyl dihydrogen phosphate

Molecular Formula

C3H9O6P

Molecular Weight

172.07 g/mol

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)

InChI Key

AWUCVROLDVIAJX-UHFFFAOYSA-N

SMILES

C(C(COP(=O)(O)O)O)O

Solubility

1000.0 mg/mL

Synonyms

1-phosphoglycerol, alpha-glycerophosphate, alpha-glycerophosphoric acid, alpha-glycerophosphoric acid, (DL)-isomer, alpha-glycerophosphoric acid, (R)-isomer, alpha-glycerophosphoric acid, (S)-isomer, alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled, alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled, alpha-glycerophosphoric acid, calcium salt, alpha-glycerophosphoric acid, disodium salt, alpha-glycerophosphoric acid, disodium salt (+-)-isomer, alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer, alpha-glycerophosphoric acid, Fe salt, alpha-glycerophosphoric acid, Fe(+3) salt (3:2), alpha-glycerophosphoric acid, monocalcium salt, alpha-glycerophosphoric acid, monocalcium salt (S)-isomer, alpha-glycerophosphoric acid, monomagnesium salt, alpha-glycerophosphoric acid, sodium salt, disodium glycerophosphate, glycerol 1-phosphate, glycerol 3-phosphate, sodium glycerophosphate

Canonical SMILES

C(C(COP(=O)(O)O)O)O

Isomeric SMILES

C([C@H](COP(=O)(O)O)O)O

Research on cellular metabolism

Glycerolphosphoric acid is a key intermediate in the process of glycolysis, the breakdown of glucose for energy production in cells . It acts as a carrier molecule for phosphate groups, transferring them between different molecules involved in the pathway. Studies investigate how glycerolphosphoric acid levels and its interactions within the glycolytic pathway influence various aspects of cellular metabolism, including:

  • Energy production: Research explores how glycerolphosphoric acid availability affects ATP (adenosine triphosphate) synthesis, the primary energy currency in cells .
  • Cancer metabolism: Studies investigate the altered glycerophospholipid (fatty acid component containing glycerolphosphoric acid) metabolism observed in cancer cells and its potential role in tumor development and progression .

Research on cell membrane structure

Glycerolphosphoric acid is a crucial component of phospholipids, the major building blocks of cell membranes . These lipids play a vital role in maintaining the structural integrity and fluidity of the membrane, influencing various cellular processes like transport, signaling, and communication. Research explores how glycerolphosphoric acid levels and modifications:

  • Affect membrane fluidity: Studies investigate how the type and abundance of fatty acids attached to glycerolphosphoric acid in phospholipids influence membrane fluidity, impacting various cellular functions .
  • Regulate signaling pathways: Research explores how modifications on glycerolphosphoric acid, such as phosphorylation, can influence the activity of proteins involved in cell signaling pathways .

Additional research areas

Beyond the aforementioned applications, glycerolphosphoric acid is also being investigated in various other scientific research areas, including:

  • Bone health: Studies explore the potential role of glycerolphosphate supplementation in promoting bone mineralization and preventing osteoporosis .
  • Neurodegenerative diseases: Research investigates the potential involvement of glycerophospholipid metabolism in the development and progression of neurodegenerative diseases like Alzheimer's and Parkinson's .

Glycerophosphoric acid, also known as glycerol-3-phosphate, is a phosphoric acid ester of glycerol. It has the molecular formula C3H9O6PC_3H_9O_6P and a molecular weight of approximately 172.07 g/mol. This compound exists in two stereoisomeric forms: L-glycerophosphoric acid and D-glycerophosphoric acid, with the L-form being the naturally occurring variant. Glycerophosphoric acid is a colorless, odorless liquid that is soluble in water and alcohol, making it versatile for various applications in biological and chemical processes .

L-α-GPA's primary function lies in its role as a biochemical intermediate. In glycolysis, it acts as an energy carrier, transferring a phosphate group to ADP to form ATP (adenosine triphosphate), the cell's primary energy source []. In phospholipid synthesis, it serves as a backbone molecule for building cell membranes, essential for cellular structure and function [].

L-α-GPA is generally considered non-toxic at physiological concentrations []. However, concentrated solutions might cause irritation upon contact with skin or eyes. As with any laboratory chemical, standard safety protocols for handling and disposal should be followed.

, particularly in biological systems:

  • Phosphorylation of Glycerol: Glycerol can be phosphorylated to form glycerophosphoric acid via the action of glycerol kinase, which catalyzes the transfer of a phosphate group from ATP to glycerol .
  • Dephosphorylation: The enzyme glycerol-1-phosphatase catalyzes the hydrolysis of glycerophosphoric acid back to glycerol, facilitating metabolic pathways that regenerate energy .
  • Formation of Glycerolipids: Glycerophosphoric acid serves as a precursor for the synthesis of phosphatidic acids and other glycerolipids through acylation reactions involving acyl-CoA .
  • Polymerization: It can also react with other phosphoric acid derivatives to form oligomers or polymers, which have various industrial applications .

Glycerophosphoric acid plays crucial roles in cellular metabolism:

  • Energy Metabolism: It acts as a substrate for the synthesis of lipids, which are essential components of cell membranes. The compound is involved in the glycerol-3-phosphate shuttle, which facilitates the transfer of reducing equivalents across mitochondrial membranes, thus playing a vital role in energy production .
  • Cell Signaling: Glycerophosphoric acid is implicated in various signaling pathways, influencing cellular responses to external stimuli.
  • Neurotransmission: It has been suggested that glycerophosphoric acid may play a role in neuronal energy metabolism, particularly during periods of increased activity or stress .

Glycerophosphoric acid can be synthesized through several methods:

  • Phosphorylation of Glycerol: The most common method involves the reaction of glycerol with phosphoric acid. This reaction typically occurs at elevated temperatures (120-150 °C) under vacuum conditions to enhance yield and purity .
  • Enzymatic Synthesis: Enzymatic methods using glycerol kinase can also produce glycerophosphoric acid from glycerol and ATP, which is particularly relevant in biological systems.
  • Chemical Methods: Various chemical methods have been explored for synthesizing different isomers of glycerophosphoric acid, including using specific catalysts to favor one stereoisomer over another .

Glycerophosphoric acid has diverse applications across various fields:

  • Pharmaceuticals: It is used in formulations for dietary supplements and medications due to its role as an energy source and metabolic intermediate.
  • Food Industry: As a food additive, it enhances flavor and acts as a stabilizer in emulsions.
  • Cosmetics: Glycerophosphoric acid is utilized in cosmetic formulations for its moisturizing properties.
  • Biotechnology: It serves as a substrate in biochemical assays and research related to lipid metabolism and cell signaling pathways .

Research indicates that glycerophosphoric acid interacts with various biological molecules:

  • Enzymatic Interactions: It serves as a substrate for enzymes such as glycerol kinase and glycerol-1-phosphatase, influencing metabolic pathways related to lipid synthesis and energy production .
  • Membrane Dynamics: The compound's role in forming phosphatidic acids makes it integral to membrane dynamics and cellular signaling processes.

Studies have shown that alterations in glycerophosphoric acid levels can impact metabolic health, highlighting its significance in research on obesity and diabetes .

Several compounds share structural similarities with glycerophosphoric acid:

Compound NameStructural FormulaUnique Features
Glycerol 1-phosphateC3H9O4PEnantiomer of glycerophosphoric acid; found in archaea
Dihydroxyacetone phosphateC3H7O6PIntermediate in glycolysis; involved in carbohydrate metabolism
Phosphatidic acidC3H7O6PA key intermediate in lipid biosynthesis; contains two fatty acids

Glycerophosphoric acid is unique due to its specific stereochemistry (L-form) and its direct involvement in both lipid metabolism and cellular signaling pathways. Its capacity to act as both an energy source and a structural component distinguishes it from similar compounds like dihydroxyacetone phosphate, which primarily functions as an intermediary metabolite without direct structural roles .

Physical Description

Absolute acid: Clear syrupy liquid; [Merck Index]

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

172.01367500 g/mol

Monoisotopic Mass

172.01367500 g/mol

Heavy Atom Count

10

Melting Point

102 - 104 °C

UNII

9NTI6P3O4X

Related CAS

126-95-4 (mono-calcium salt)
1555-56-2 (di-hydrochloride salt)
17603-42-8 (unspecified hydrochloride salt)
28917-82-0 (unspecified calcium salt)
927-20-8 (mono-magnesium salt)

Other CAS

57-03-4

Wikipedia

Glycerol_3-phosphate
Glycerol_1-phosphate

General Manufacturing Information

1,2,3-Propanetriol, 1-(dihydrogen phosphate): ACTIVE

Dates

Modify: 2023-08-15

Catechol functionalized chitosan/active peptide microsphere hydrogel for skin wound healing

Dongying Zhang, Qianqian Ouyang, Zhang Hu, Sitong Lu, Weiyan Quan, Puwang Li, Yu Chen, Sidong Li
PMID: 33508359   DOI: 10.1016/j.ijbiomac.2021.01.157

Abstract

Chitosan-based thermosensitive hydrogels have been widely used in drug delivery and tissue engineering, but their poor bioactivity has limited their further applications. Integral active oyster peptide microspheres (OPM) with an average particle diameter of 3.9 μm were prepared with high encapsulation efficiency (72.8%) and loading capacity (11.9%), exhibiting desirable sustained release effects. Using catechol functionalized chitosan (CS-C) as the polymeric matrix, OPM as the filler, and β-sodium glycerophosphate (β-GP) as a thermal sensitizer, the thermosensitive hydrogel CS-C/OPM/β-GP was prepared. Besides, the application of the hydrogel on wound healing was studied, and its biosafety was evaluated. The results of cell migration in vitro showed that the cell migration rate of CS-C/OPM/β-GP reached 97.47 ± 5.41% within 48 h, indicating that the hydrogel accelerated the migration of L929 cells. As demonstrated in the mouse skin wound experiment, CS-C/OPM/β-GP hydrogel not only inhibited the aggregation of diversified inflammatory cells and accelerated the generation of collagen fibers and new blood vessels of the wound, but also enhanced the synthesis of total protein (TP) in granulation tissue, and up-regulated the expression of Ki-67 and VEGF in the injury, thereby achieving fast wound healing. Safety evaluation results showed that CS-C/OPM/β-GP hydrogel was not cytotoxic to L929 cells, and the hemolysis ratio was less than 5% within 1 mg/mL. In conclusion, CS-C/OPM/β-GP hydrogel is expected as a promising medical dressing for wound healing.


Use of sodium glycerophosphate in neonatal parenteral nutrition solutions to increase calcium and phosphate compatibility for preterm infants

Hsueh-Ju Wang, Ya-Ting Hsieh, Ling-Yu Liu, Chih-Fen Huang, Shu-Chiao Lin, Po-Nien Tsao, Hung-Chieh Chou, Ting-An Yen, Chien-Yi Chen
PMID: 32199865   DOI: 10.1016/j.pedneo.2020.02.004

Abstract

Preterm infants require higher calcium and phosphate intake than term infants to facilitate adequate bone growth, but this is rarely met in parenteral nutrition (PN) solution because of the limited solubility of calcium and phosphate. This study aimed to evaluate the solubility of organic phosphate with calcium gluconate in neonatal PN solutions, simulating its clinical use.
PN solutions were composed of calcium gluconate at 50 mEq/L and sodium glycerophosphate (NaGP) at 25 mmol/L. Another component included 1% or 4% amino acid and 10% or 20% dextrose. For comparison, PN solution composed of potassium phosphate was also evaluated. Each solution was evaluated using the following methods: visual inspection, light obscuration particle count test, and pH measurement. To simulate the clinical condition, the solution was tested after compounding, after being stored at 25 °C for 24 h, and after being stored at 2°C-8°C for 2 or 9 days and subsequently at 25 °C for 24 h.
There was no visual deposition in PN solution using NaGP in any of the concentrations and under any stored condition. The solution fulfilled the criteria of physical compatibility as < 25 particles/mL measuring ≥10 μm in diameter and <3 particles/mL measuring ≥25 μm in diameter. On the contrary, visual deposition was evidently noted in PN solution using potassium phosphate after its formulation, and the particle count significantly exceeded the range of physical compatibility.
NaGP and calcium gluconate have significantly good compatibility in PN solution. The use of NaGP in neonatal PN prevents calcium and phosphorus precipitation, hence increasing their supply to preterm infants in meeting their growth requirement.


Unraveling the conformational dynamics of glycerol 3-phosphate dehydrogenase, a nicotinamide adenine dinucleotide-dependent enzyme of

Clauber Henrique Souza da Costa, Ted Wilson Bichara, Guelber Cardoso Gomes, Alberto Monteiro Dos Santos, Kauê Santana da Costa, Anderson Henrique Lima E Lima, Cláudio Nahum Alves, Jerônimo Lameira
PMID: 32174264   DOI: 10.1080/07391102.2020.1742206

Abstract

Allosteric changes modulate the enzymatic activity, leading to activation or inhibition of the molecular target. Understanding the induced fit accommodation mechanism of a ligand in its lowest-free energy state and the subsequent conformational changes induced in the protein are important questions for drug design. In the present study, molecular dynamics (MD) simulations, binding free energy calculations, and principal component analysis (PCA) were applied to analyze the glycerol-3-phosphate dehydrogenase of
(
GPDH) conformational changes induced by its cofactor and substrate binding. GPDH is a nicotinamide adenine dinucleotide (NAD)-dependent enzyme, which has been reported as an interesting target for drug discovery and development against leishmaniasis. Despite its relevance for glycolysis and pentose phosphate pathways, the structural flexibility and conformational motions of
GPDH in complex with NADH and dihydroxyacetone phosphate (DHAP) remain unexplored. Here, we analyzed the conformational dynamics of the enzyme-NADH complex (cofactor), and the enzyme-NADH-DHAP complex (adduct), mapped the hydrogen-bond interactions for the complexes and pointed some structural determinants of the enzyme that emerge from these contacts to NADH and DHAP. Finally, we proposed a consistent mechanism for the conformational changes on the first step of the reversible redox conversion of dihydroxyacetone phosphate to glycerol 3-phosphate, indicating key residues and interactions that could be further explored in drug discovery.


GPD1 Enhances the Anticancer Effects of Metformin by Synergistically Increasing Total Cellular Glycerol-3-Phosphate

Jianjiang Xie, Jianheng Ye, Zhiduan Cai, Yong Luo, Xuejin Zhu, Yulin Deng, Yuanfa Feng, Yingke Liang, Ren Liu, Zhaodong Han, Yuxiang Liang, Yu Zheng, Rujun Mo, Yangjia Zhuo, Yongding Wu, Funeng Jiang, Jianguo Zhu, Chin-Lee Wu, Weide Zhong
PMID: 32179514   DOI: 10.1158/0008-5472.CAN-19-2852

Abstract

Metformin is an oral drug widely used for the treatment of type 2 diabetes mellitus. Numerous studies have demonstrated the value of metformin in cancer treatment. However, for metformin to elicit effects on cancer often requires a high dosage, and any underlying mechanism for how to improve its inhibitory effects remains unknown. Here, we found that low mRNA expression of glycerol-3-phosphate dehydrogenase 1 (GPD1) may predict a poor response to metformin treatment in 15 cancer cell lines.
and
, metformin treatment alone significantly suppressed cancer cell proliferation, a phenotype enhanced by GPD1 overexpression. Total cellular glycerol-3-phosphate concentration was significantly increased by the combination of GPD1 overexpression and metformin treatment, which suppressed cancer growth via inhibition of mitochondrial function. Eventually, increased reactive oxygen species and mitochondrial structural damage was observed in GPD1-overexpressing cell lines treated with metformin, which may contribute to cell death. In summary, this study demonstrates that GPD1 overexpression enhances the anticancer activity of metformin and that patients with increased GPD1 expression in tumor cells may respond better to metformin therapy. SIGNIFICANCE: GPD1 overexpression enhances the anticancer effect of metformin through synergistic inhibition of mitochondrial function, thereby providing new insight into metformin-mediated cancer therapy.


Enhanced Production of Photosynthetic Pigments and Various Metabolites and Lipids in the Cyanobacteria

YuJin Noh, Hwanhui Lee, Myeongsun Kim, Seong-Joo Hong, Hookeun Lee, Dong-Myung Kim, Byung-Kwan Cho, Choul-Gyun Lee, Hyung-Kyoon Choi
PMID: 33546462   DOI: 10.3390/biom11020214

Abstract

strains are cyanobacteria that can produce useful biomaterials for biofuel and pharmaceutical resources. In this study, the effects of exogenous glucose (5-mM) on cell growth, photosynthetic pigments, metabolites, and lipids in
sp. PCC 7338 (referred to as
7338) were investigated. Exogenous glucose increased cell growth on days 9 and 18. The highest production (mg/L) of chlorophyll a (34.66), phycocyanin (84.94), allophycocyanin (34.28), and phycoerythrin (6.90) was observed on day 18 in
7338 culture under 5-mM glucose. Alterations in metabolic and lipidomic profiles under 5-mM glucose were investigated using gas chromatography-mass spectrometry (MS) and nanoelectrospray ionization-MS. The highest production (relative intensity/L) of aspartic acid, glutamic acid, glycerol-3-phosphate, linolenic acid, monogalactosyldiacylglycerol (MGDG) 16:0/18:1, MGDG 16:0/20:2, MGDG 18:1/18:2, neophytadiene, oleic acid, phosphatidylglycerol (PG) 16:0/16:0, and PG 16:0/17:2 was achieved on day 9. The highest production of pyroglutamic acid and sucrose was observed on day 18. We suggest that the addition of exogenous glucose to
7338 culture could be an efficient strategy for improving growth of cells and production of photosynthetic pigments, metabolites, and intact lipid species for industrial applications.


Crystal structure of (S)-3-O-geranylgeranylglyceryl phosphate synthase from Thermoplasma acidophilum in complex with the substrate sn-glycerol 1-phosphate

Naoki Nemoto, Ken Ichi Miyazono, Masaru Tanokura, Akihiko Yamagishi
PMID: 31282866   DOI: 10.1107/S2053230X19007453

Abstract

(S)-3-O-Geranylgeranylglyceryl phosphate synthase (GGGPS) catalyzes the initial ether-bond formation between sn-glycerol 1-phosphate (G1P) and geranylgeranyl pyrophosphate to synthesize (S)-3-O-geranylgeranylglyceryl phosphate in the production of an archaeal cell-membrane lipid molecule. Archaeal GGGPS proteins are divided into two groups (group I and group II). In this study, the crystal structure of the archaeal group II GGGPS from Thermoplasma acidophilum (TaGGGPS) was determined at 2.35 Å resolution. The structure of TaGGGPS showed that it has a TIM-barrel fold, the third helix of which is disordered (α3*), and that it forms a homodimer, although a pre-existing structure of an archaeal group II GGGPS (from Methanothermobacter thermautotrophicus) showed a hexameric form. The structure of TaGGGPS showed the precise G1P-recognition mechanism of an archaeal group II GGGPS. The structure of TaGGGPS and molecular-dynamics simulation analysis showed fluctuation of the β2-α2, α3* and α5a regions, which is predicted to be important for substrate uptake and/or product release by TaGGGPS.


Preparative-Scale Enzymatic Synthesis of rac-Glycerol-1-phosphate from Crude Glycerol Using Acid Phosphatases and Phosphate

Gábor Tasnádi, Marcin Staśko, Klaus Ditrich, Mélanie Hall, Kurt Faber
PMID: 31944595   DOI: 10.1002/cssc.201903236

Abstract

Glycerol is a byproduct of biodiesel production and is generated in large amounts, which has resulted in an increased interest in its valorization. In addition to its use as an energy source directly, the chemical modification of glycerol may result in value-added derivatives. Herein, acid phosphatases employed in the synthetic mode were evaluated for the enzymatic phosphorylation of glycerol. Nonspecific acid phosphatases could tolerate glycerol concentrations up to 80 wt % and pyrophosphate concentrations up to 20 wt % and led to product titers up to 167 g L
in a kinetic approach. In the complementary thermodynamic approach, phytases were able to condense glycerol and inorganic monophosphate directly. This unexpected behavior enabled the simple and cost-effective production of rac-glycerol-1-phosphate from crude glycerol obtained from a biodiesel plant. A preparative-scale synthesis on a 100 mL-scale resulted in the production of 16.6 g of rac-glycerol-1-phosphate with a reasonable purity (≈75 %).


Insulin signaling requires glucose to promote lipid anabolism in adipocytes

James R Krycer, Lake-Ee Quek, Deanne Francis, Armella Zadoorian, Fiona C Weiss, Kristen C Cooke, Marin E Nelson, Alexis Diaz-Vegas, Sean J Humphrey, Richard Scalzo, Akiyoshi Hirayama, Satsuki Ikeda, Futaba Shoji, Kumi Suzuki, Kevin Huynh, Corey Giles, Bianca Varney, Shilpa R Nagarajan, Andrew J Hoy, Tomoyoshi Soga, Peter J Meikle, Gregory J Cooney, Daniel J Fazakerley, David E James
PMID: 32723868   DOI: 10.1074/jbc.RA120.014907

Abstract

Adipose tissue is essential for metabolic homeostasis, balancing lipid storage and mobilization based on nutritional status. This is coordinated by insulin, which triggers kinase signaling cascades to modulate numerous metabolic proteins, leading to increased glucose uptake and anabolic processes like lipogenesis. Given recent evidence that glucose is dispensable for adipocyte respiration, we sought to test whether glucose is necessary for insulin-stimulated anabolism. Examining lipogenesis in cultured adipocytes, glucose was essential for insulin to stimulate the synthesis of fatty acids and glyceride-glycerol. Importantly, glucose was dispensable for lipogenesis in the absence of insulin, suggesting that distinct carbon sources are used with or without insulin. Metabolic tracing studies revealed that glucose was required for insulin to stimulate pathways providing carbon substrate, NADPH, and glycerol 3-phosphate for lipid synthesis and storage. Glucose also displaced leucine as a lipogenic substrate and was necessary to suppress fatty acid oxidation. Together, glucose provided substrates and metabolic control for insulin to promote lipogenesis in adipocytes. This contrasted with the suppression of lipolysis by insulin signaling, which occurred independently of glucose. Given previous observations that signal transduction acts primarily before glucose uptake in adipocytes, these data are consistent with a model whereby insulin initially utilizes protein phosphorylation to stimulate lipid anabolism, which is sustained by subsequent glucose metabolism. Consequently, lipid abundance was sensitive to glucose availability, both during adipogenesis and in
flies
Together, these data highlight the importance of glucose metabolism to support insulin action, providing a complementary regulatory mechanism to signal transduction to stimulate adipose anabolism.


Glycerol-3-phosphate mediates rhizobia-induced systemic signaling in soybean

M B Shine, Qing-Ming Gao, R V Chowda-Reddy, Asheesh K Singh, Pradeep Kachroo, Aardra Kachroo
PMID: 31757957   DOI: 10.1038/s41467-019-13318-8

Abstract

Glycerol-3-phosphate (G3P) is a well-known mobile regulator of systemic acquired resistance (SAR), which provides broad spectrum systemic immunity in response to localized foliar pathogenic infections. We show that G3P-derived foliar immunity is also activated in response to genetically-regulated incompatible interactions with nitrogen-fixing bacteria. Using gene knock-down we show that G3P is essential for strain-specific exclusion of non-desirable root-nodulating bacteria and the associated foliar pathogen immunity in soybean. Grafting studies show that while recognition of rhizobium incompatibility is root driven, bacterial exclusion requires G3P biosynthesis in the shoot. Biochemical analyses support shoot-to-root transport of G3P during incompatible rhizobia interaction. We describe a root-shoot-root signaling mechanism which simultaneously enables the plant to exclude non-desirable nitrogen-fixing rhizobia in the root and pathogenic microbes in the shoot.


Glycerol-3-phosphate is an FGF23 regulator derived from the injured kidney

Petra Simic, Wondong Kim, Wen Zhou, Kerry A Pierce, Wenhan Chang, David B Sykes, Najihah B Aziz, Sammy Elmariah, Debby Ngo, Paola Divieti Pajevic, Nicolas Govea, Bryan R Kestenbaum, Ian H de Boer, Zhiqiang Cheng, Marta Christov, Jerold Chun, David E Leaf, Sushrut S Waikar, Andrew M Tager, Robert E Gerszten, Ravi I Thadhani, Clary B Clish, Harald Jüppner, Marc N Wein, Eugene P Rhee
PMID: 32065590   DOI: 10.1172/JCI131190

Abstract

Fibroblast growth factor 23 (FGF23) is a bone-derived hormone that controls blood phosphate levels by increasing renal phosphate excretion and reducing 1,25-dihydroxyvitamin D3 [1,25(OH)2D] production. Disorders of FGF23 homeostasis are associated with significant morbidity and mortality, but a fundamental understanding of what regulates FGF23 production is lacking. Because the kidney is the major end organ of FGF23 action, we hypothesized that it releases a factor that regulates FGF23 synthesis. Using aptamer-based proteomics and liquid chromatography-mass spectrometry-based (LC-MS-based) metabolomics, we profiled more than 1600 molecules in renal venous plasma obtained from human subjects. Renal vein glycerol-3-phosphate (G-3-P) had the strongest correlation with circulating FGF23. In mice, exogenous G-3-P stimulated bone and bone marrow FGF23 production through local G-3-P acyltransferase-mediated (GPAT-mediated) lysophosphatidic acid (LPA) synthesis. Further, the stimulatory effect of G-3-P and LPA on FGF23 required LPA receptor 1 (LPAR1). Acute kidney injury (AKI), which increases FGF23 levels, rapidly increased circulating G-3-P in humans and mice, and the effect of AKI on FGF23 was abrogated by GPAT inhibition or Lpar1 deletion. Together, our findings establish a role for kidney-derived G-3-P in mineral metabolism and outline potential targets to modulate FGF23 production during kidney injury.


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